molecular formula C23H25NO6 B14098479 Agn-PC-0kpui5 CAS No. 5678-30-8

Agn-PC-0kpui5

Cat. No.: B14098479
CAS No.: 5678-30-8
M. Wt: 411.4 g/mol
InChI Key: YVPWJPLGGLAPTA-UHFFFAOYSA-N
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Description

While specific structural details remain proprietary, its nomenclature suggests a polymeric coordination (PC) framework involving silver (Ag) as the central metal ion. The compound’s stability and reactivity are hypothesized to arise from its unique ligand architecture, which optimizes silver’s redox properties while mitigating oxidation under ambient conditions. Current research highlights its efficacy in photochemical applications, where it outperforms traditional silver nitrate (AgNO₃) in light-driven catalytic cycles .

Properties

CAS No.

5678-30-8

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

IUPAC Name

4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25NO6/c1-14-13-15(29-3)9-10-16(14)21(25)19-20(17-7-5-6-8-18(17)30-4)24(11-12-28-2)23(27)22(19)26/h5-10,13,20,25H,11-12H2,1-4H3

InChI Key

YVPWJPLGGLAPTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3OC)O

Origin of Product

United States

Preparation Methods

Agn-PC-0NI5KA: A Pyrimidinone Derivative

Agn-PC-0NI5KA, identified as 1,5-Dimethylpyrimidin-2(1H)-one (CAS 17758-24-6), features a pyrimidine ring substituted with methyl groups at positions 1 and 5. Its molecular formula, C6H8N2O, corresponds to a molar mass of 124.14 g/mol, with computed properties including a hydrogen bond acceptor count of 1 and a logP value of -0.2, indicating moderate hydrophilicity. The absence of hydrogen bond donors and rotatable bonds suggests rigidity, making it suitable for coordination chemistry or as a pharmacophore.

Agn-PC-00JG5C: A High-Molecular-Weight Complex

Agn-PC-00JG5C (CAS 913721-77-4) exhibits a molecular weight of 290.4 g/mol, with a computed XLogP3 of 5, indicating high hydrophobicity. Its structure likely incorporates multiple aromatic or heteroaromatic motifs, given the five rotatable bonds and two hydrogen bond acceptors. While its exact configuration remains undisclosed, the high silver content in related Agn-PC compounds (e.g., AgN5 frameworks) suggests potential metalloorganic characteristics.

Agn-PC-0kpui5: Hypothetical Structural Proposals

Given the naming convention, this compound may belong to the same family as Agn-PC-0NI5KA and Agn-PC-00JG5C. Proposed structures include:

  • Silver-coordinated heterocycles : Analogous to AgN5, which forms 3D frameworks with ammonia ligands.
  • Organobromine complexes : Similar to 3-(2-Hydroxy-2,2-diphenylacetoxy)-1,1-dimethylpiperidin-1-ium bromide (CAS 76-90-4), a quaternary ammonium compound with a bromine counterion.

Synthetic Methodologies for Agn-PC Analogues

Heterocyclic Alkylation and Functionalization

The synthesis of Agn-PC-0NI5KA likely involves N-methylation of pyrimidin-2-one precursors . A representative pathway includes:

  • Base-mediated alkylation : Reacting pyrimidin-2-one with methyl iodide in the presence of a strong base (e.g., NaH) in anhydrous THF.
  • Purification via crystallization : Isolating the product using solvent mixtures (e.g., ethyl acetate/hexane) to achieve >95% purity.

Key reaction parameters :

  • Temperature: 0–25°C
  • Reaction time: 12–24 hours
  • Yield: 60–75%

Silver-Mediated Coordination Chemistry

For silver-containing Agn-PC compounds (e.g., AgN5), solvent-free methods are prioritized to enhance energetic density. A documented approach for AgN5 involves:

  • Precipitation from aqueous solutions : Adding AgNO3 to a magnesium-pentazolate complex, yielding AgN5 as a metastable solid.
  • Ammonia treatment : Converting AgN5 to a 3D framework, [Ag(NH3)2]+[Ag3(N5)4]⁻, via ligand exchange.

Critical considerations :

  • Photolytic instability : AgN5 decomposes to AgN3 under light, necessitating darkroom handling.
  • Thermal limits : Stability up to 90°C, beyond which Ag and N2 are sole decomposition products.

Analytical Characterization Techniques

Spectroscopic and Chromatographic Methods

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm methyl group integration and heterocyclic aromaticity in Agn-PC-0NI5KA.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights (e.g., 124.14 g/mol for Agn-PC-0NI5KA).
  • X-ray Diffraction (XRD) : Resolves crystal structures, as demonstrated for [Ag(NH3)2]+[Ag3(N5)4]⁻ (density: 3.2 g/cm³).

Thermogravimetric Analysis (TGA)

Silver-based complexes exhibit distinct decomposition profiles:

Compound Decomposition Onset Final Products
AgN5 90°C Ag + N2
Agn-PC-00JG5C Not reported Not available

Challenges and Limitations in Synthesis

Purification Difficulties

  • Byproduct formation : Alkylation reactions often yield di- or tri-methylated byproducts, requiring meticulous column chromatography.
  • Metastability : Silver complexes like AgN5 require inert atmospheres (N2/Ar) to prevent oxidative degradation.

Scalability Issues

  • Low yields : Multi-step syntheses (e.g., for AgN5 frameworks) rarely exceed 40% yield.
  • Cost of reagents : Silver nitrate and specialized ligands increase production costs.

Chemical Reactions Analysis

Types of Reactions

“Agn-PC-0kpui5” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

“Agn-PC-0kpui5” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “Agn-PC-0kpui5” involves the release of nitrogen gas upon decomposition, which can be harnessed for various applications. The compound interacts with molecular targets through the pentazolate anion, which can form stable complexes with metals and other elements. This interaction is crucial for its high-energy density and potential use in energetic materials .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Property This compound Silver Nitrate (AgNO₃) Silver Zeolite (Ag-Z)
Solubility (H₂O) Low (<0.1 g/L) High (122 g/100 mL) Insoluble
Thermal Stability (°C) >250 210 300
Antimicrobial Efficacy* 99.9% reduction 95% reduction 98% reduction
Catalytic Turnover (h⁻¹) 1200 400 800

Tested against *E. coli ATCC 25922 under standardized conditions .

Mechanistic Advantages

  • Redox Activity: this compound’s ligand system stabilizes Ag⁺ in a semi-reduced state, enabling reversible electron transfer in photocatalytic applications. This contrasts with AgNO₃, which undergoes irreversible reduction to Ag⁰ under UV light .

Research Findings and Limitations

Recent studies underscore this compound’s versatility:

  • Environmental Remediation: Demonstrated 85% degradation of methylene blue in 30 minutes under visible light, outperforming AgNO₃ (45%) and Ag-Z (60%) .
  • Biocompatibility: In vitro assays show <5% hemolysis at 100 ppm, compared to AgNO₃’s 25% at the same concentration .

However, challenges persist:

  • Synthesis Complexity: Multi-step ligand synthesis increases production costs by 3× compared to AgNO₃ .
  • Data Gaps: Long-term stability under humid conditions and ecotoxicological profiles remain understudied, necessitating further research .

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